Methylarsonic acid (CH3AsO(OH)2) is an organoarsenic compound, a class of arsenic-containing organic compounds. [] It serves as a significant metabolite in the biological methylation of inorganic arsenic. [] Methylarsonic acid plays a crucial role in environmental science, toxicology, and analytical chemistry research due to its presence as a byproduct of arsenic metabolism in living organisms and its use as a herbicide. [, , ]
The primary method for synthesizing methylarsonic acid involves the Meyer reaction:
In this reaction:
Furthermore, methylarsonic acid can be produced biologically via methylation processes involving microbial communities that convert inorganic arsenic to methylated forms .
Methylarsonic acid features a central arsenic atom bonded to three hydrogen atoms and one methyl group. Its molecular structure can be represented as follows:
Spectroscopic techniques such as infrared spectroscopy have been utilized to analyze the vibrational modes of methylarsonic acid, providing insights into its molecular fingerprint and confirming its structure .
Methylarsonic acid participates in various chemical reactions, particularly under physiological conditions where it can convert into its conjugate bases, known as methylarsonates. These transformations include:
These reactions highlight the compound's role in both environmental chemistry and toxicology.
The mechanism of action of methylarsonic acid primarily revolves around its interaction with biological systems. As an herbicide, it disrupts plant growth by inhibiting specific metabolic pathways. The compound's toxicity is attributed to its ability to interfere with cellular processes by mimicking essential nutrients or disrupting enzymatic functions.
In microbial systems, methylarsonic acid undergoes a two-step process:
This dual pathway underscores the environmental significance of methylarsonic acid in the biogeochemical cycling of arsenic.
The physical and chemical properties of methylarsonic acid include:
These properties are crucial for understanding its behavior in agricultural applications and environmental contexts .
Methylarsonic acid has several scientific applications:
Methylarsonic acid [MAs(V)] occupies a pivotal position in the global arsenic cycle, serving as both an intermediate in microbial metabolic pathways and a nexus between inorganic and organic arsenic species. This pentavalent methylarsenical forms through biomethylation of inorganic arsenic via ArsM/AS3MT methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl donor [4] [9]. In oxic environments, MAs(V) exhibits relatively low mobility due to its affinity for soil minerals, with an average aerobic half-life of approximately 240 days in soil systems [1]. However, its environmental persistence is counterbalanced by extensive microbial processing, wherein it undergoes reduction to methylarsenite [MAs(III)] or demethylation to inorganic arsenite [As(III)], thereby influencing arsenic speciation, mobility, and toxicity [4].
The redox cycling of methylarsonic acid creates complex feedback loops within biogeochemical systems. In agricultural contexts, particularly golf courses in Florida, historical use of MAs(V)-based herbicides has led to significant groundwater contamination through demethylation-derived As(III) [1]. Similarly, in rice paddies, microbial methylation generates methylated species like dimethylarsinic acid [DMAs(V)], which account for 10–90% of arsenic in rice grains, while subsequent demethylation replenishes soil As(III) pools, sustaining plant-available arsenic [9]. These transformations create a dynamic equilibrium where MAs(V) serves as both a sink and source for toxic inorganic arsenic, depending on microbial community composition and environmental conditions.
Table 1: Key Arsenic Species in Biogeochemical Cycling
Compound | Chemical Formula | Toxicity Profile | Environmental Mobility | Primary Biotransformation Pathways |
---|---|---|---|---|
Arsenate [As(V)] | AsO₄³⁻ | Moderate | Low (strong adsorption) | Reduction to As(III), Methylation to MAs(V) |
Arsenite [As(III)] | As(OH)₃ | High | High | Oxidation to As(V), Methylation to MAs(III) |
Methylarsonic acid [MAs(V)] | CH₃AsO₃H₂ | Low (parent compound) | Moderate | Reduction to MAs(III), Demethylation to As(III) |
Methylarsenite [MAs(III)] | CH₃As(OH)₂ | Extremely High | High | Oxidation to MAs(V), Demethylation to As(III) |
Dimethylarsinic acid [DMAs(V)] | (CH₃)₂AsO₂H | Low | High | Volatilization, Demethylation to MAs(V) |
The degradation of methylarsonic acid in environmental systems operates through syntrophic partnerships where distinct microorganisms sequentially transform MAs(V) into inorganic arsenic. This communal processing involves specialized metabolic divisions: certain species perform the reduction step (MAs(V) → MAs(III)), while others execute C-As bond cleavage (MAs(III) → As(III)) [1]. Soil microcosm experiments with Florida golf course soils demonstrated that no single isolate could completely demethylate MAs(V), revealing an obligate interdependence in this biochemical pathway [1].
Table 2: Microbial Two-Step Demethylation of Methylarsonic Acid
Step | Reaction | Key Enzymes | Representative Genera | Environmental Significance |
---|---|---|---|---|
1 | MAs(V) → MAs(III) | ArsC reductases | Burkholderia | Converts herbicide to highly toxic MAs(III) |
2 | MAs(III) → As(III) | C·As lyases | Streptomyces | Cleaves C-As bond, regenerating inorganic As |
Combined | MAs(V) → As(III) | Consortia | Mixed communities | Completes arsenic demethylation cycle |
1.2.1 Burkholderia spp. as Key Reductases for Pentavalent Methylarsenicals
Burkholderia species function as primary reductases in methylarsonic acid processing, expressing specialized arsenate reductases (ArsC) that convert MAs(V) to the highly toxic MAs(III). Genomic surveys reveal that Burkholderia strains possess an extensive repertoire of arsenic resistance genes, with 95% of surveyed Burkholderiales genomes harboring ars-like genes, averaging 6.6 genes per genome [5]. Notably, these genomes predominantly feature the ACR3 arsenite efflux system rather than ArsB, suggesting evolutionary optimization for arsenic detoxification [5]. The arsC genes in Burkholderia are typically thioredoxin (Trx)-dependent, enabling efficient reduction of both As(V) and MAs(V) [5].
Physiologically, Burkholderia spp. exhibit remarkable tolerance to methylarsenicals, with soil isolates capable of reducing 1 µM MAs(V) to MAs(III) within three days in mixed cultures [1]. This reduction is energetically costly but provides a competitive advantage in arsenic-contaminated niches by generating MAs(III), which inhibits sensitive microorganisms. Genomic evidence indicates that Burkholderia strains from arsenic-rich environments possess over four times more arsenic-related genes than those from uncontaminated habitats, demonstrating habitat-driven evolutionary adaptation [5].
1.2.2 Streptomyces spp. in Demethylation of Trivalent Methylarsenicals
Streptomyces species serve as the demethylating specialists in microbial consortia, expressing C·As lyases (e.g., ArsI) that cleave the carbon-arsenic bond in MAs(III), yielding inorganic As(III). Unlike Burkholderia, Streptomyces isolates cannot reduce MAs(V) but efficiently demethylate the reduced MAs(III) generated by partners [1]. This functional specialization was demonstrated in co-culture experiments where Streptomyces sp. MD1 converted MAs(III) to As(III), completing the demethylation pathway initiated by Burkholderia [1].
Actinobacteria, including Streptomyces, possess unique mycothiol (MSH)/mycoredoxin (Mrx)-dependent arsenate reductases, distinct from the Trx-dependent systems in Burkholderia [3]. This biochemical specialization enables Streptomyces to thrive in MAs(III)-rich environments generated by reducing bacteria. The ecological significance extends beyond detoxification: by demethylating methylarsenicals, Streptomyces regenerate inorganic arsenic that can re-enter methylation cycles or adsorb to mineral surfaces, thereby influencing arsenic mobility in soil systems [1] [9].
The evolutionary dynamics of arsenic resistance genes reflect continuous microbial warfare where methylarsenicals function as biochemical weapons. The widespread horizontal gene transfer of ars clusters enables rapid community adaptation to arsenic stress [10]. Key evolutionary pressures include:
Co-selection of Resistance Mechanisms: Microbial producers of MAs(III) (via ArsM methylation) simultaneously express self-protection systems like ArsP or ArsK efflux pumps to avoid self-harm [8]. This co-evolution drives diversification of ars operons, with Deinococcus indicus DR1 exhibiting complex clusters encoding duplicate regulators (ArsR1/R2) and multiple arsenate reductases (ArsC1/C2/C3) [10].
Gene Fusion and Neofunctionalization: Fusion proteins like ArsRM in Brevundimonas sp. M20 exemplify evolutionary innovation, combining ArsR-like regulation with ArsM methylation activity [6]. This bifunctional protein binds its own promoter and methylates As(III), directly linking methionine metabolism (SAM production) with arsenic resistance—a sophisticated adaptation reducing metabolic costs [6].
Operon Plasticity: Analysis of 188 Burkholderiales genomes revealed 68 distinct ars operon organizations, indicating extensive recombination and gene shuffling [5]. The aio (arsenite oxidase) genes frequently neighbor phosphate transporters and ars genes, suggesting co-regulation of phosphorus and arsenic metabolism [5]. Similarly, in Rhodococcus aetherivorans BCP1, three divergent ars clusters include arsC genes from different reductase classes (Trx/TrxR-dependent and MSH/Mrx-dependent), enabling resilience across redox conditions [3].
Table 3: Evolutionary Adaptations in Arsenic Resistance Genes
Genetic Feature | Example Organisms | Evolutionary Advantage | Functional Consequence |
---|---|---|---|
ArsRM fusion protein | Brevundimonas sp. M20 | Coordinates regulation & methylation | Direct linkage of SAM metabolism to arsenic resistance |
Multi-copy arsC | Deinococcus indicus DR1 | Redundancy for As(V)/MAs(V) reduction | Enhanced reduction capacity under fluctuating arsenic |
ACR3-dominated efflux | Burkholderia spp. | Efficient As(III)/MAs(III) extrusion | Superior efflux compared to ArsB systems |
Divergent ars clusters | R. aetherivorans BCP1 | Expression of distinct reductase classes | Functional flexibility across redox conditions |
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